molecular formula C13H9ClF3N B12078690 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine

4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine

Cat. No.: B12078690
M. Wt: 271.66 g/mol
InChI Key: WIYRBJHJGUMYTQ-UHFFFAOYSA-N
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Description

4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H8ClF3N It is a biphenyl derivative, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 4’-position, along with an amine group at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

Major Products Formed

    Substituted Biphenyl Derivatives: Formed through substitution reactions.

    Nitro Derivatives: Formed through oxidation of the amine group.

    Complex Biphenyl Structures: Formed through coupling reactions.

Scientific Research Applications

4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with various biomolecules. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine is unique due to the combination of its chloro, trifluoromethyl, and amine groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H9ClF3N

Molecular Weight

271.66 g/mol

IUPAC Name

5-chloro-2-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C13H9ClF3N/c14-10-5-6-11(12(18)7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2

InChI Key

WIYRBJHJGUMYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)C(F)(F)F

Origin of Product

United States

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